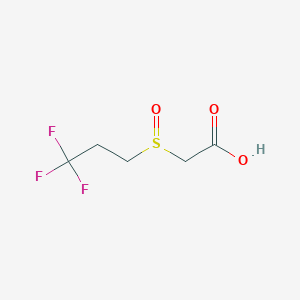
Ácido N-(3-trifluorometilfenil)oxalámico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Trifluoromethyl-phenyl)-oxalamic acid is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxalamic acid moiety
Aplicaciones Científicas De Investigación
N-(3-Trifluoromethyl-phenyl)-oxalamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethyl-phenyl)-oxalamic acid typically involves the reaction of 3-trifluoromethyl aniline with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 3-Trifluoromethyl aniline is dissolved in an inert solvent like dichloromethane.
Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.
Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed.
Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(3-Trifluoromethyl-phenyl)-oxalamic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Trifluoromethyl-phenyl)-oxalamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamic acid derivatives.
Reduction: Reduction reactions can convert the oxalamic acid moiety to amides or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxalamic acid derivatives with higher oxidation states.
Reduction: Amides or amines derived from the reduction of the oxalamic acid moiety.
Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of N-(3-Trifluoromethyl-phenyl)-oxalamic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trifluoromethyl)phenyl substituted pyrazole derivatives
- α-Trifluoromethylstyrene derivatives
Uniqueness
N-(3-Trifluoromethyl-phenyl)-oxalamic acid is unique due to its specific combination of a trifluoromethyl group and an oxalamic acid moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-2-1-3-6(4-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUJHKAPNSODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)



![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)


![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

